3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid
Overview
Description
3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s structure includes a tetrahydroisoquinoline moiety, which is a significant scaffold in medicinal chemistry due to its presence in various bioactive molecules.
Mechanism of Action
Target of Action
Similar compounds with a tert-butoxycarbonyl (boc) group are often used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
Compounds with a boc group are known to be involved in peptide synthesis . The Boc group serves as a protective group for amino acids, preventing unwanted side reactions during synthesis
Biochemical Pathways
Given its potential role in peptide synthesis , it may influence pathways involving protein synthesis or modification
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a result, its bioavailability and pharmacokinetic profile remain unclear. It’s worth noting that the Boc group can enhance the lipophilicity of compounds , which may influence their absorption and distribution.
Result of Action
Given its potential role in peptide synthesis , it may influence protein structure and function, potentially affecting cellular processes such as signal transduction, enzyme activity, or gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amine group in tetrahydroisoquinoline with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) under mild conditions .
The next step involves the alkylation of the protected tetrahydroisoquinoline with a suitable alkyl halide, followed by hydrolysis to introduce the carboxylic acid functionality. The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to reduce double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Trifluoroacetic acid (TFA), di-tert-butyl dicarbonate (Boc2O)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines, alcohols
Substitution: Free amines, substituted derivatives
Scientific Research Applications
3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-(2-(Tert-butoxycarbonyl)amino)propanoic acid: Similar in structure but lacks the tetrahydroisoquinoline moiety.
N-Boc-1,2,3,4-tetrahydroisoquinoline: Contains the tetrahydroisoquinoline scaffold but without the propanoic acid group.
Boc-L-tyrosine: Another Boc-protected amino acid with different functional groups.
Uniqueness
3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid is unique due to the combination of the Boc-protected amine, tetrahydroisoquinoline scaffold, and propanoic acid functionality. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-3-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13-7-5-4-6-12(13)10-14(18)8-9-15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFLOUIJFBRFGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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